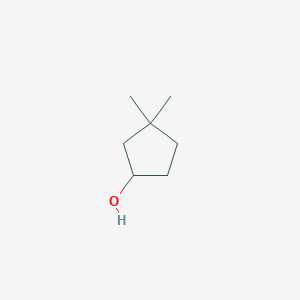

3,3-Dimethylcyclopentan-1-ol

Description

3,3-Dimethylcyclopentan-1-ol is a cyclic secondary alcohol with a cyclopentane backbone substituted by two methyl groups at the 3-position and a hydroxyl group at the 1-position. Its structure confers unique steric and electronic properties, influencing reactivity, solubility, and applications in organic synthesis and fragrance industries.

Properties

IUPAC Name |

3,3-dimethylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-7(2)4-3-6(8)5-7/h6,8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFKROULLRFXMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60670-47-5 | |

| Record name | 3,3-dimethylcyclopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3,3-dimethylcyclopentanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3,3-dimethylcyclopentanone. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature to achieve the desired reduction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form 3,3-dimethylcyclopentanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agents and conditions used.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or esters.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Thionyl chloride in pyridine for halogenation or acetic anhydride for esterification.

Major Products Formed:

Oxidation: 3,3-Dimethylcyclopentanone.

Reduction: Various cyclopentanol derivatives.

Substitution: Halogenated or esterified cyclopentanol compounds.

Scientific Research Applications

3,3-Dimethylcyclopentan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the development of drugs and therapeutic agents.

Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-dimethylcyclopentan-1-ol involves its interaction with various molecular targets and pathways. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the compound gains electrons to form different derivatives. The specific pathways and targets depend on the type of reaction and the conditions employed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2,3-Dimethylcyclopentan-1-ol

- Structural Difference : Methyl groups at positions 2 and 3 versus 3,3-dimethyl substitution.

- Boiling Point/Solubility: The 3,3-dimethyl derivative may exhibit lower water solubility due to increased hydrophobicity from the geminal methyl groups.

- Synthetic Relevance : Positional isomers are critical in stereoselective reactions; for example, the 3,3-dimethyl structure may favor specific cyclization pathways in fragrance synthesis .

Functionalized Derivatives: 1-(3-Fluorophenyl)-3,3-dimethylcyclopentan-1-ol

- Structural Difference : Addition of a fluorophenyl group at position 1.

- Impact on Properties :

- Lipophilicity : The fluorophenyl substituent enhances lipophilicity, making this derivative more suitable for pharmaceutical applications (e.g., membrane permeability in drug candidates).

- Molecular Weight : Higher molecular weight (208.27 g/mol) compared to the parent compound (unavailable in evidence), affecting chromatographic retention times.

Fragrance-Related Analog: 3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol

- Structural Difference : Extended unsaturated chain with a cyclopentenyl group.

- Applications : Widely used in fragrances, with safety assessments by the Research Institute for Fragrance Materials (RIFM). Maximum acceptable concentrations are defined for 12 product categories, emphasizing its regulated use in cosmetics .

- Safety Profile : The presence of conjugated double bonds and cyclopentenyl groups may influence metabolic pathways, necessitating rigorous toxicological evaluation.

Hydrocarbon Analog: cis-1,3-Dimethylcyclopentane

- Structural Difference : Lacks the hydroxyl group.

- Impact on Properties: Polarity: The absence of a hydroxyl group eliminates hydrogen-bonding capacity, rendering the hydrocarbon nonpolar and immiscible in water. Boiling Point: Lower boiling point compared to the alcohol due to weaker intermolecular forces.

- Industrial Use : Primarily as a solvent or intermediate in fuel additives .

Data Tables

Table 1: Molecular Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Mass (g/mol) | Exact Mass (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3,3-Dimethylcyclopentan-1-ol* | C₇H₁₄O | ~114.19 (calculated) | ~114.1045 | 3,3-dimethyl, 1-OH |

| 2,3-Dimethylcyclopentan-1-ol | C₇H₁₄O | 114.19 | 114.1045 | 2,3-dimethyl, 1-OH |

| 1-(3-Fluorophenyl)-3,3-dimethylcyclopentan-1-ol | C₁₃H₁₇FO | 208.27 | 208.1267 | Fluorophenyl, 3,3-dimethyl |

| 3,3-Dimethyl-5-(cyclopentenyl)-4-penten-2-ol | C₁₅H₂₄O | 220.35 (estimated) | 220.1827 | Cyclopentenyl, unsaturated chain |

*Calculated values due to lack of direct evidence.

Table 2: Elemental Analysis Comparison

Key Research Findings

- Fragrance Applications : The cyclopentenyl derivative (Table 1) is subject to IFRA standards, with concentration limits ensuring safe use in consumer products .

- Steric Effects : Geminal methyl groups in this compound reduce nucleophilic substitution rates compared to less hindered analogs like 2,3-dimethylcyclopentan-1-ol .

- Solubility Trends : Hydroxyl-free analogs (e.g., cis-1,3-dimethylcyclopentane) exhibit negligible water solubility, underscoring the hydroxyl group’s role in polarity .

Biological Activity

3,3-Dimethylcyclopentan-1-ol (C7H14O) is a cyclic alcohol that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyclopentane ring with two methyl groups attached to the same carbon atom. The molecular formula is C7H14O, and its chemical properties can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 114.19 g/mol |

| Boiling Point | Approximately 170 °C |

| Solubility | Soluble in organic solvents |

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of this compound and its metabolites. Notably, research indicates that it exhibits protective effects in models of autoimmune diseases, such as collagen-induced arthritis (CIA). In a study involving CIA mice, treatment with this compound resulted in a significant reduction in arthritis severity by over 50% compared to control groups. This effect was linked to the compound's ability to modulate pro-inflammatory cytokines like IL-1β and TNF-α .

The metabolism of this compound is crucial for understanding its biological activity. It undergoes conversion into several metabolites, including 3,3-dimethylbutyric acid (DMBut), which also displays immunomodulatory effects. The presence of these metabolites in serum and liver tissues suggests that they may play a role in mediating the compound's therapeutic effects .

Study on Autoimmune Disease

In a controlled experiment involving CIA mice:

- Treatment Groups : Mice were administered either vehicle, fluoromethylcholine (FMC), or this compound.

- Findings : The group treated with this compound showed a greater than 50% reduction in arthritis severity compared to both control groups.

This study indicates potential for therapeutic applications in autoimmune conditions through modulation of immune responses .

Cytokine Secretion Analysis

The impact of this compound on cytokine secretion was assessed using macrophages stimulated with lipopolysaccharides (LPS). The results indicated:

- IL-1β and IL-6 : Significant reduction in secretion from LPS-stimulated cells when treated with this compound.

This suggests that the compound may inhibit inflammatory pathways associated with cytokine release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.